molecular formula C15H15N3O2 B2941592 N-[4-(phenylcarbamoylamino)phenyl]acetamide CAS No. 1967-24-4

N-[4-(phenylcarbamoylamino)phenyl]acetamide

Numéro de catalogue: B2941592
Numéro CAS: 1967-24-4
Poids moléculaire: 269.304
Clé InChI: CDXOLTRKVPVLMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(Phenylcarbamoylamino)phenyl]acetamide is an acetamide derivative featuring a urea-functionalized phenyl group. Its structure comprises:

  • Acetamide core: CH₃CONH– linked to a central phenyl ring.
  • Substituent: A phenylcarbamoylamino (–NH(C=O)NHPh) group at the para position of the phenyl ring.

This compound belongs to the N-phenylacetamide family, which is pharmacologically significant due to structural versatility and bioactivity in pain management and inflammation .

Propriétés

IUPAC Name

N-[4-(phenylcarbamoylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11(19)16-13-7-9-14(10-8-13)18-15(20)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXOLTRKVPVLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329833
Record name N-[4-(phenylcarbamoylamino)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680076
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1967-24-4
Record name N-[4-(phenylcarbamoylamino)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-ACETAMIDOPHENYL)-3-PHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(phenylcarbamoylamino)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of N-[4-(phenylcarbamoylamino)phenyl]acetamide may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-[4-(phenylcarbamoylamino)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

N-[4-(phenylcarbamoylamino)phenyl]acetamide has several applications in scientific research:

Mécanisme D'action

The mechanism of action of N-[4-(phenylcarbamoylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The following table summarizes key analogs and their bioactivities:

Compound Name Substituent Group(s) Molecular Formula Key Activities Reference
N-[4-(Phenylcarbamoylamino)phenyl]acetamide Phenylcarbamoylamino (–NH(C=O)NHPh) C₁₅H₁₅N₃O₂ Not explicitly reported
Paracetamol (N-(4-Hydroxyphenyl)acetamide) –OH C₈H₉NO₂ Analgesic, antipyretic (COX inhibition)
N-[4-(4-Chlorophenylsulfamoyl)phenyl]acetamide 4-Chlorophenylsulfamoyl C₁₄H₁₄ClN₂O₃S Potential antibacterial
N-(4-Nitrophenyl)acetamide (B1) 4-Nitrophenoxy C₁₄H₁₂N₂O₄ Synthetic intermediate
N-[4-(Piperazinylsulfonyl)phenyl]acetamide (37) Piperazinylsulfonyl C₁₂H₁₇N₃O₃S Anti-hypernociceptive (inflammatory pain)
4'-Acetamidochalcone (Compound 6) 3-(4-Nitrophenyl)prop-2-enoyl C₁₇H₁₄N₂O₄ Antinociceptive (32–34× potency vs. aspirin/paracetamol)

Key Structural and Functional Differences

Substituent-Driven Activity
  • Paracetamol (4-hydroxyphenyl): Lacks the urea moiety but shares the acetamide core. Its –OH group enables COX enzyme interaction, but the absence of a urea group limits its anti-inflammatory efficacy .
  • Sulfonamide Derivatives (e.g., Compounds 35–37): The sulfonamide (–SO₂NH–) group enhances anti-hypernociceptive activity by modulating ion channels or enzyme targets .
  • 4'-Acetamidochalcone (6): The chalcone backbone with a nitro group enhances antinociceptive potency by interacting with TRPV1 or oxidative stress pathways .
Metabolic Stability
  • Chlorinated Derivatives (e.g., N-(4-(4-Chlorophenylsulfamoyl)phenyl)acetamide): Halogenation typically increases metabolic stability and bioavailability compared to non-halogenated analogs .
  • Paracetamol : The –OH group is a site for glucuronidation/sulfation, but overdose leads to hepatotoxic NAPQI formation . The urea group in the target compound may alter metabolic pathways, reducing toxicity risks.

Activité Biologique

N-[4-(phenylcarbamoylamino)phenyl]acetamide, also known as a derivative of phenylacetamide, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-[4-(phenylcarbamoylamino)phenyl]acetamide is characterized by the following structural formula:

C14H14N2O\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}

The compound consists of a phenyl group attached to a carbamoyl and acetamide functional group, which contributes to its reactivity and biological activity.

The biological activity of N-[4-(phenylcarbamoylamino)phenyl]acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in various biochemical pathways, potentially affecting processes such as cell proliferation and inflammation.
  • Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, influencing cellular responses.
  • Disruption of Cellular Processes : It may interfere with DNA replication or protein synthesis, leading to apoptosis in cancer cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-[4-(phenylcarbamoylamino)phenyl]acetamide. For instance, it has shown promising results against various bacterial strains, including:

  • Xanthomonas oryzae
  • Xanthomonas axonopodis

A study reported an effective concentration (EC50) of 156.7 µM against X. oryzae, outperforming other known antimicrobial agents like bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM) .

Anticonvulsant Activity

The anticonvulsant properties of similar derivatives have been explored in animal models. Compounds structurally related to N-[4-(phenylcarbamoylamino)phenyl]acetamide have demonstrated efficacy in preventing seizures in tests such as the maximal electroshock (MES) test .

1. Antimicrobial Evaluation

A comprehensive study utilized scanning electron microscopy (SEM) to observe the effects of N-[4-(phenylcarbamoylamino)phenyl]acetamide on bacterial cell membranes. The results indicated that higher concentrations led to significant membrane disruption and cell death, confirming its potential as an antibacterial agent .

2. Anticonvulsant Screening

In a pharmacological evaluation, several analogs were tested for their anticonvulsant activity at varying doses (30, 100, and 300 mg/kg). The findings suggested that modifications in the structure significantly influenced the anticonvulsant efficacy, with some compounds showing protective effects at both short and extended time intervals post-administration .

Comparative Analysis with Similar Compounds

Compound NameEC50 (µM)Activity TypeNotes
N-[4-(phenylcarbamoylamino)phenyl]acetamide156.7AntimicrobialEffective against X. oryzae
Bismerthiazol230.5AntimicrobialComparison standard
Thiodiazole Copper545.2AntimicrobialLess effective than target compound

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.